Rilmenidine - 54187-04-1

Rilmenidine

Catalog Number: EVT-280691
CAS Number: 54187-04-1
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rilmenidine is a chemical compound classified as an oxazoline derivative. [] It is known to interact with both α2-adrenergic receptors (α2-AR) and imidazoline receptors (IR), particularly the I1 subtype. [, , , , ] Rilmenidine has been a subject of scientific research due to its effects on the cardiovascular system and its potential role in modulating sympathetic nervous system activity. [, , , , , , ]

Clonidine

    Cirazoline

    • Relevance: Cirazoline, similar to rilmenidine, has been shown to induce an elevation in cytosolic free calcium concentration in rat astrocytes []. This shared ability to elevate calcium levels suggests that both compounds may share a similar mechanism of action in these cells, possibly involving the activation of imidazoline receptors.

    α-Methylnoradrenaline

    • Relevance: α-Methylnoradrenaline is used in several studies within the provided papers to investigate the specific roles of alpha2-adrenoceptors in mediating the cardiovascular effects of rilmenidine. While both compounds can lower blood pressure, studies suggest they achieve this through different mechanisms. Rilmenidine primarily acts via imidazoline receptors, whereas α-methylnoradrenaline exerts its effects solely through alpha2-adrenoceptors [, , ].

    Idazoxan

    • Relevance: Idazoxan is frequently used in the provided research papers to investigate the role of imidazoline receptors in the antihypertensive effects of rilmenidine. Idazoxan's ability to block both alpha2-adrenoceptors and imidazoline receptors makes it a valuable tool for differentiating the contributions of these two receptor systems. The research shows that idazoxan is more effective than selective alpha2-adrenoceptor antagonists like yohimbine at reversing rilmenidine-induced hypotension [, , , , ], highlighting the importance of imidazoline receptors in mediating rilmenidine's effects.
    • Relevance: Yohimbine is used in several of the provided papers as a pharmacological tool to differentiate the roles of alpha2-adrenoceptors and imidazoline receptors in mediating the effects of rilmenidine. The research shows that idazoxan, which blocks both receptor types, is a more effective antagonist of rilmenidine's effects compared to yohimbine [, , , ]. This finding further underscores the significance of imidazoline receptors in rilmenidine's mechanism of action.
    • Relevance: Efaroxan is used in the research to dissect the contributions of different receptor subtypes to rilmenidine's actions. Efaroxan's ability to preferentially antagonize the effects of rilmenidine, compared to yohimbine, provides further evidence for the involvement of imidazoline receptors, specifically the I1 subtype, in mediating rilmenidine's hypotensive and sympathoinhibitory effects [, ].

    2-Methoxyidazoxan

    • Relevance: 2-Methoxyidazoxan serves as an important tool in dissecting the pharmacological profile of rilmenidine. When compared to idazoxan, which blocks both alpha2-adrenoceptors and imidazoline receptors, 2-methoxyidazoxan is less potent in reversing rilmenidine's effects [, , ]. This difference in antagonist potency suggests that rilmenidine's actions are not solely mediated by alpha2-adrenoceptors, further reinforcing the role of imidazoline receptors in its mechanism of action.

    Moxonidine

    • Relevance: Moxonidine is structurally similar to rilmenidine and shares its high affinity for imidazoline receptors. Like rilmenidine, moxonidine's hypotensive effects are also more effectively antagonized by imidazoline antagonists compared to selective alpha2-adrenoceptor antagonists [, ]. This similarity in pharmacological profiles suggests that moxonidine and rilmenidine may share a common mechanism of action involving both alpha2-adrenoceptors and, more importantly, imidazoline receptors in mediating their antihypertensive effects.

    UK 14304

    • Relevance: UK 14304 is included in studies as a comparator to rilmenidine. It helps differentiate the actions mediated by alpha2-adrenoceptors from those potentially mediated by imidazoline receptors. The research indicates that while both compounds can lower blood pressure, they might differ in their regional hemodynamic effects, potentially due to rilmenidine's additional interaction with imidazoline receptors [].

    Guanabenz

    • Relevance: Guanabenz is included in some studies to explore its effects on blood pressure and sympathetic nervous system activity in comparison to rilmenidine. This comparison allows researchers to explore the pharmacological similarities and differences between these centrally acting antihypertensive agents. Research has indicated that while both compounds can lower blood pressure and reduce sympathetic outflow, they might differ in their receptor selectivity profiles. Rilmenidine demonstrates a greater preference for I1 imidazoline receptors compared to guanabenz, which primarily acts on alpha2-adrenoceptors [].

    Rauwolscine

    • Relevance: Rauwolscine is employed as a pharmacological tool to investigate the contribution of alpha2-adrenoceptors to the effects of rilmenidine. Studies demonstrate that rauwolscine is less effective than idazoxan, an antagonist of both imidazoline receptors and alpha2-adrenoceptors, at reversing the central hypotensive effect of rilmenidine []. This finding supports the notion that imidazoline receptors play a significant role in mediating rilmenidine's central actions.
    Synthesis Analysis

    The synthesis of rilmenidine has been explored through multiple methods. One notable approach involves the use of bicyclo-propyl methylamine as a key intermediate. The process typically includes the following steps:

    1. Formation of Bicyclo-Propyl Methylamine: This is achieved by reacting a precursor compound with potassium monofluoride in the presence of toluene at elevated temperatures (around 90 °C) and pressures (approximately 3 MPa). The reaction is maintained for 15-20 hours under continuous hydrogen flow.
    2. Crystallization: After the initial reaction, phosphoric acid is added to adjust the pH to around 5, followed by cold filtration to isolate the hydrochloride salt of bicyclo-propyl methylamine.
    3. Final Product Formation: The hydrochloride salt is then treated with potassium hydroxide solution, leading to the extraction and purification of rilmenidine .

    This method yields a significant amount of the product, demonstrating an efficient synthetic route for rilmenidine production.

    Molecular Structure Analysis

    Rilmenidine has the molecular formula C10H16N2OC_{10}H_{16}N_{2}O and a molar mass of approximately 180.25 g/mol. Its structure features a bicyclic framework characteristic of imidazoline derivatives. The compound can be represented by the following structural formula:

    Rilmenidine C1CC1C C1CC1 NC1 NCCO1\text{Rilmenidine }\text{C1CC1C C1CC1 NC1 NCCO1}

    The compound exhibits specific stereochemistry that contributes to its selective receptor binding properties. Detailed studies using X-ray crystallography have provided insights into its conformation and spatial arrangement, which are crucial for understanding its interaction with biological targets .

    Chemical Reactions Analysis

    Rilmenidine participates in various chemical reactions relevant to its pharmacological activity. Key reactions include:

    • Receptor Binding: Rilmenidine primarily interacts with imidazoline receptors and alpha-2 adrenergic receptors, leading to vasodilation and reduced sympathetic outflow.
    • Metabolism: The drug undergoes minimal metabolism in the liver, primarily excreted unchanged through renal pathways, which highlights its stability in biological systems .

    The pharmacokinetics of rilmenidine indicate an elimination half-life of approximately 8 hours, allowing for once-daily dosing in clinical settings.

    Mechanism of Action

    The antihypertensive effects of rilmenidine are attributed to its action on central nervous system receptors. It selectively binds to imidazoline receptors located in the medulla oblongata, which modulates sympathetic nervous system activity:

    1. Central Action: Rilmenidine decreases sympathetic tone by inhibiting norepinephrine release from nerve terminals.
    2. Vasodilation: By activating imidazoline receptors, it promotes vasodilation and reduces peripheral resistance.
    3. Anti-inflammatory Effects: Rilmenidine has been shown to exhibit additional anti-inflammatory properties that may contribute to its therapeutic benefits beyond blood pressure reduction .

    Research indicates that rilmenidine may also induce autophagy in neuronal cells, suggesting potential neuroprotective effects that warrant further investigation .

    Physical and Chemical Properties Analysis

    Rilmenidine possesses several notable physical and chemical properties:

    • Appearance: Typically exists as white crystalline powder.
    • Solubility: Soluble in water and organic solvents like ethanol.
    • Stability: Stable under normal conditions but should be protected from light and moisture.
    • Protein Binding: Approximately 7% protein binding in plasma, indicating a low degree of interaction with plasma proteins .

    These properties are essential for its formulation as an oral medication.

    Applications
    • Neuroprotection: Studies indicate that rilmenidine may help mitigate neurodegenerative diseases by promoting autophagy and reducing toxic protein aggregates in models of Huntington's disease .
    • Potential Anticancer Activity: Recent research has identified rilmenidine-derived compounds that exhibit anticancer properties without affecting alpha-2 adrenergic receptors, suggesting a novel avenue for cancer therapy .
    • Longevity Research: Investigations into its effects on lifespan extension in model organisms like Caenorhabditis elegans highlight its potential role in aging research .

    Properties

    CAS Number

    54187-04-1

    Product Name

    Rilmenidine

    IUPAC Name

    N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

    Molecular Formula

    C10H16N2O

    Molecular Weight

    180.25 g/mol

    InChI

    InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)

    InChI Key

    CQXADFVORZEARL-UHFFFAOYSA-N

    SMILES

    C1CC1C(C2CC2)NC3=NCCO3

    Solubility

    Soluble in DMSO

    Synonyms

    2-(N-(dicyclopropylmethyl)amino)oxazoline
    2-(N-(dicyclopropylmethyl)amino)oxazoline phosphate salt
    Hyperium
    oxaminozoline
    rilmenidine
    rilmenidine phosphate
    S 3341
    S 3341 3
    S-3341
    S-3341-3
    S3341
    S33413

    Canonical SMILES

    C1CC1C(C2CC2)NC3=NCCO3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.